(Z)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Description
This compound belongs to the class of α,β-unsaturated enamide derivatives, characterized by a cyano group at the α-position, a substituted pyrrole ring, and a 1,1-dioxothiolan-3-yl amide moiety.
Properties
IUPAC Name |
(Z)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-14-10-16(15(2)24(14)19-4-6-20(28-3)7-5-19)11-17(12-22)21(25)23-18-8-9-29(26,27)13-18/h4-7,10-11,18H,8-9,13H2,1-3H3,(H,23,25)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCYYRVPQTWGOQ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(/C#N)\C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a synthetic organic molecule with potential biological activity. Its complex structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from diverse research sources.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes:
- Functional Groups : A cyano group, a dioxothiolan moiety, and a pyrrole ring.
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : Approximately 295.36 g/mol
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a study evaluating the anticancer effects of related compounds, it was found that certain derivatives demonstrated an IC50 value in the micromolar range against human breast cancer cells (MCF-7). The mechanism of action involved the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Preliminary screening against various bacterial strains revealed promising results, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in crucial pathways:
- Inhibition of Enzymatic Activity : The presence of the cyano group may facilitate interactions with enzymes critical to cancer cell metabolism.
- Induction of Oxidative Stress : The dioxothiolan moiety can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Synthesis and Characterization Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the methoxyphenyl group have shown improved potency against specific cancer cell lines .
Future Research Directions
Further investigations are warranted to explore:
- In Vivo Efficacy : Animal studies are needed to assess the pharmacokinetics and therapeutic potential in living organisms.
- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity will aid in optimizing the compound for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Substituent-Driven Property Modulations
- Aromatic Substituents: The 4-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., 2-chlorophenyl in ), while fluorinated or trifluoromethyl groups () increase metabolic resistance and membrane permeability.
Research Findings and Methodological Insights
NMR and Crystallographic Analysis
Structural elucidation of analogs relies heavily on ¹H/¹³C-NMR and X-ray crystallography :
- NMR Shifts: Methyl groups on pyrrole/pyrazole rings exhibit characteristic upfield shifts (δH 2.2–2.5 ppm; δC 20–30 ppm), as seen in .
- Crystallography: SHELX programs () are widely used for small-molecule refinement, enabling precise determination of Z-configuration and hydrogen-bonding patterns (e.g., Etter’s graph-set analysis in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
